3'-氟-2-吡咯烷甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

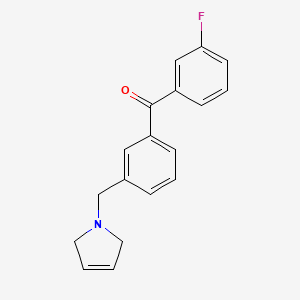

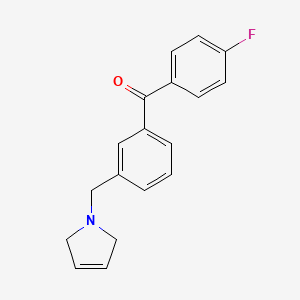

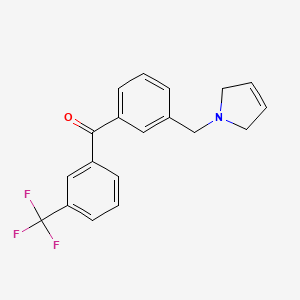

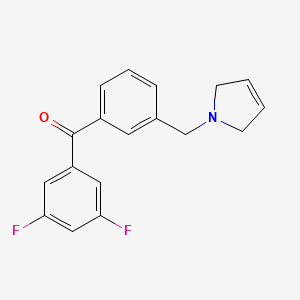

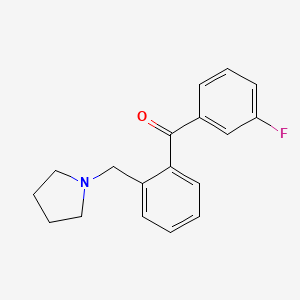

The compound 3'-Fluoro-2-pyrrolidinomethyl benzophenone is a fluorinated benzophenone derivative. It is of interest due to its potential applications in pharmaceuticals and as a multipotent agent against various targets such as β-secretase (BACE-1) and acetylcholinesterase (AChE), which are relevant in the context of Alzheimer's disease. The presence of a fluorine atom can significantly alter the physical and chemical properties of a molecule, often leading to increased stability and bioavailability .

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related fluorinated compounds involves regiospecific annulation reactions and the use of fluoro-containing dielectrophiles . Another approach for synthesizing a related pharmaceutical intermediate involves palladium-catalyzed cyanation/reduction sequences and selective chlorination and coupling reactions . Although the exact synthesis of 3'-Fluoro-2-pyrrolidinomethyl benzophenone is not detailed in the provided papers, these methods give insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of fluorinated benzophenones is characterized by the presence of a benzophenone core with a fluorine atom attached to the aromatic ring. This fluorine atom can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets . The exact molecular structure analysis of 3'-Fluoro-2-pyrrolidinomethyl benzophenone would require further spectroscopic and computational studies, which are not detailed in the provided papers.

Chemical Reactions Analysis

Fluorinated benzophenones can participate in various chemical reactions. For example, benzophenone-mediated photoinduced coupling has been used to synthesize alkylated pyrimidines, demonstrating the role of benzophenone as a mediator in photochemical reactions . Additionally, the synthesis of neuroleptic butyrophenones involves reactions such as Friedel-Crafts acylation, ring-opening, and catalytic hydrogenolysis, which could be relevant to the chemical reactions that 3'-Fluoro-2-pyrrolidinomethyl benzophenone might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzophenones are influenced by the presence of the fluorine atom. Fluorine can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. It can also affect the molecule's stability and reactivity. For instance, fluorinated benzophenone derivatives have been explored for their balanced potency against BACE-1 and AChE, as well as their ability to counteract intracellular ROS formation . The specific physical and chemical properties of 3'-Fluoro-2-pyrrolidinomethyl benzophenone would require detailed experimental characterization to fully understand.

科学研究应用

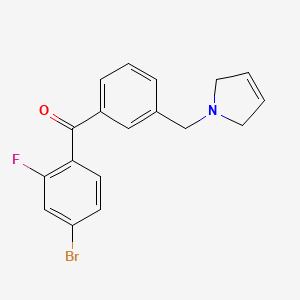

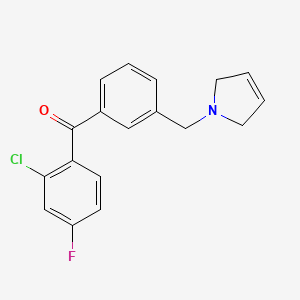

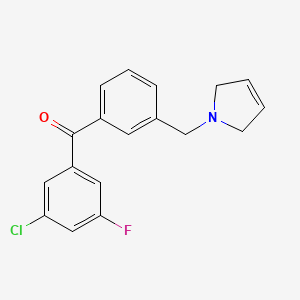

合成和抗增殖活性

- 合成了具有吡啶核的二苯甲酮衍生物,并评估了其对 DLA 细胞的抗增殖活性。具有氟和氯取代基的化合物显示出显着的活性,表明它们在癌症治疗中的潜力。这些化合物可以激活 caspase 活化的 DNase,后者负责 DNA 片段化,这是细胞凋亡的标志 (Al-Ghorbani 等人,2016 年)。

环境降解和毒性

- 研究已经使用各种技术(例如高锰酸钾氧化和铁酸盐 (VI) 处理)研究了水中的二苯甲酮-3(一种相关化合物)的降解。这些过程涉及羟基化和碳-碳桥键断裂,表明了环境修复的潜在方法 (Cao 等人,2021 年;Yang 和 Ying,2013 年)。

与生物系统的相互作用

- 已经发现二苯甲酮紫外线过滤器(包括类似于 3'-氟-2-吡咯烷甲基二苯甲酮的衍生物)与人血清白蛋白结合,可能会改变其结构和功能。由于在血液中积累,这种相互作用可能意味着健康风险 (Zhang 等人,2013 年)。

光催化应用

- 研究了使用二氧化钛颗粒对二苯甲酮-3 的光催化降解,表明使用 TiO2 的光催化可以有效地从水中去除二苯甲酮衍生物。这项研究对水处理和污染控制具有影响 (Zúñiga-Benítez 等人,2016 年)。

神经毒性和内分泌干扰

- 对二苯甲酮-3 的研究还强调了其潜在的神经毒性作用及其破坏内分泌系统的能力。这引发了人们对其对人类健康影响的担忧,特别是在消费品中使用它方面 (Kim 和 Choi,2014 年;Wnuk 和 Kajta,2021 年)。

属性

IUPAC Name |

(3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLGJLLOTWUOQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643648 |

Source

|

| Record name | (3-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-2-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-53-3 |

Source

|

| Record name | Methanone, (3-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)